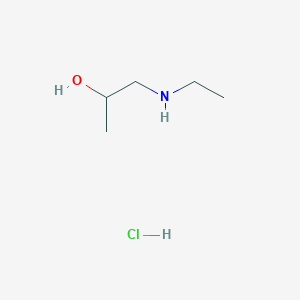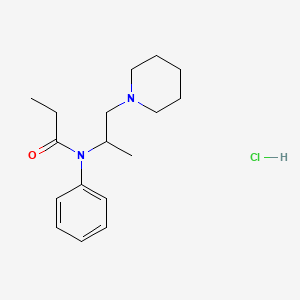
Phenampromide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenampromide hydrochloride is an opioid analgesic belonging to the ampromide family of drugs. It was developed in the 1960s by American Cyanamid Co. and is structurally related to other drugs such as propiram and diampromide . This compound is known for its potent analgesic effects, which are comparable to those of codeine .
Vorbereitungsmethoden
The synthesis of phenampromide hydrochloride involves the reaction of N-(1-methyl-2-piperidin-1-ylethyl)-N-phenylpropanamide with hydrochloric acid. The synthetic route typically includes the following steps:
Formation of the amide bond: This involves the reaction of a substituted aniline with a carboxylic acid derivative.
Cyclization: The intermediate product undergoes cyclization to form the piperidine ring.
Hydrochloride formation: The final step involves the reaction of the free base with hydrochloric acid to form this compound.
Analyse Chemischer Reaktionen
Phenampromide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Wissenschaftliche Forschungsanwendungen
Phenampromide hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of opioid analgesics and their structure-activity relationships.
Biology: Researchers use this compound to study the effects of opioids on biological systems, including their interaction with opioid receptors.
Medicine: It is investigated for its potential use in pain management and as a model compound for developing new analgesics.
Wirkmechanismus
Phenampromide hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced pain perception. The primary molecular targets are the mu-opioid receptors, which are responsible for the analgesic effects. The compound also interacts with delta and kappa opioid receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Phenampromide hydrochloride is structurally similar to other compounds in the ampromide family, such as:
Propiram: Another opioid analgesic with similar analgesic properties.
Diampromide: Known for its potent analgesic effects, similar to this compound.
Isomethadone: Structurally related and used for similar purposes in pain management.
This compound is unique due to its specific structural modifications, which enhance its potency and efficacy compared to other related compounds .
Eigenschaften
CAS-Nummer |
98348-21-1 |
|---|---|
Molekularformel |
C17H27ClN2O |
Molekulargewicht |
310.9 g/mol |
IUPAC-Name |
N-phenyl-N-(1-piperidin-1-ylpropan-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-3-17(20)19(16-10-6-4-7-11-16)15(2)14-18-12-8-5-9-13-18;/h4,6-7,10-11,15H,3,5,8-9,12-14H2,1-2H3;1H |
InChI-Schlüssel |
AUEUUAMHKRZWEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CN2CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


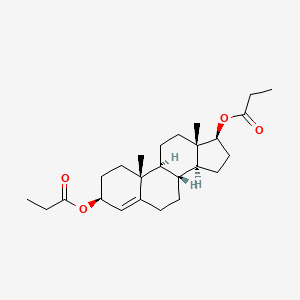
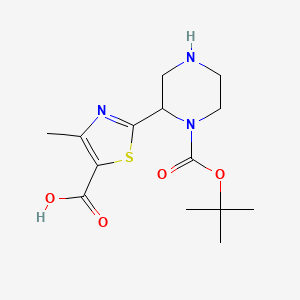
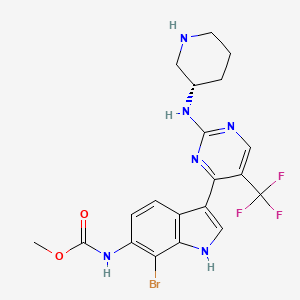
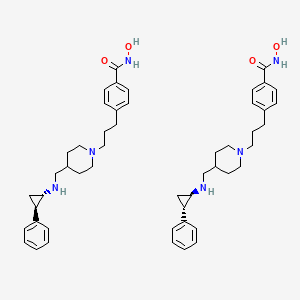
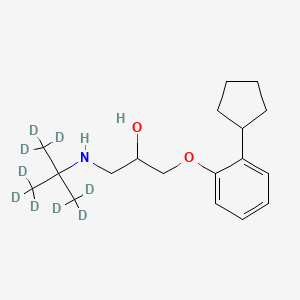
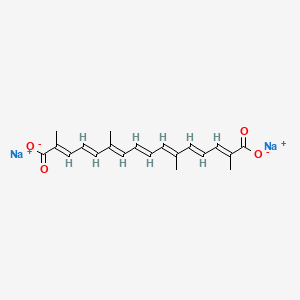
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
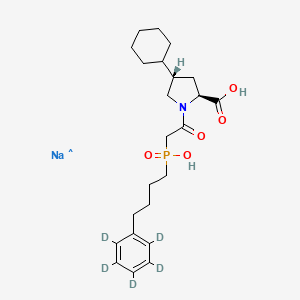
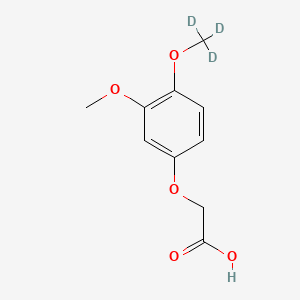
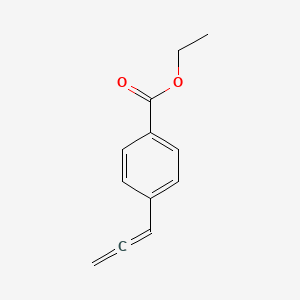
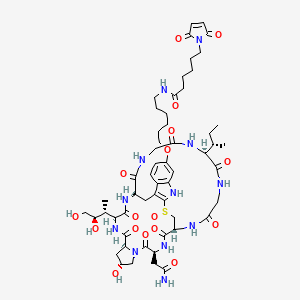
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)
